Zinc, chloro[4-(dimethylamino)phenyl]-
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Overview
Description
Zinc, chloro[4-(dimethylamino)phenyl]- is a complex organozinc compound that features a zinc atom coordinated to a chloro and a 4-(dimethylamino)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc, chloro[4-(dimethylamino)phenyl]- typically involves the reaction of zinc chloride with 4-(dimethylamino)phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
ZnCl2+C6H4(NMe2)MgBr→Zn(C6H4(NMe2))Cl+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: Zinc, chloro[4-(dimethylamino)phenyl]- can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form zinc, 4-(dimethylamino)phenyl- derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) can be used under mild to moderate conditions.
Major Products:
Oxidation: N-oxide derivatives of the dimethylamino group.
Reduction: Zinc, 4-(dimethylamino)phenyl- derivatives.
Substitution: Products where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Zinc, chloro[4-(dimethylamino)phenyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds which are crucial in various coupling reactions.
Biology: The compound can be used in the study of zinc’s role in biological systems, including enzyme function and cellular signaling.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique coordination properties.
Mechanism of Action
The mechanism of action of zinc, chloro[4-(dimethylamino)phenyl]- involves its ability to coordinate with various ligands and participate in catalytic cycles. The zinc center can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The compound’s molecular targets include nucleophiles and electrophiles in organic reactions, and its pathways involve coordination and substitution mechanisms.
Comparison with Similar Compounds
- Zinc, chloro[4-(methylamino)phenyl]-
- Zinc, chloro[4-(ethylamino)phenyl]-
- Zinc, chloro[4-(dimethylamino)benzyl]-
Comparison: Zinc, chloro[4-(dimethylamino)phenyl]- is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity. Compared to its analogs with different substituents, this compound exhibits different coordination behavior and reactivity patterns, making it particularly useful in specific synthetic applications.
Properties
CAS No. |
93296-10-7 |
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Molecular Formula |
C8H10ClNZn |
Molecular Weight |
221.0 g/mol |
IUPAC Name |
chlorozinc(1+);N,N-dimethylaniline |
InChI |
InChI=1S/C8H10N.ClH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IQGPKNIQYKMVNF-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=[C-]C=C1.Cl[Zn+] |
Origin of Product |
United States |
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